molecular formula C20H16N4O2S B2806995 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide CAS No. 1172257-82-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide

Cat. No. B2806995
CAS RN: 1172257-82-7
M. Wt: 376.43
InChI Key: WBNJVPQQDVQRFL-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry Applications

  • Quinazoline Derivatives for Antibacterial Activity

    Quinazoline derivatives, including compounds with similar structures to "N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide," have shown significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These compounds are synthesized by reacting 2-amino-5-aryl/alkyl-1,3,4-thiadiazoyl with 2-substituted benzoxazin-2-one, demonstrating the potential of quinazoline derivatives as leads in the fight against antibiotic resistance (Tiwary et al., 2016).

  • Quinoxaline and Antitumoral Properties

    Quinoxaline compounds, closely related to quinazolines, have been studied for their antitumoral properties. Their synthesis involves condensing ortho-diamines with 1,2-diketones, revealing their potential as catalyst ligands in the development of anticancer drugs (Pareek and Kishor, 2015).

  • Synthetic Approaches for Bioactive Heterocycles

    The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines highlights the versatility of these heterocycles in medicinal chemistry. These compounds, through various synthetic methods, offer a wide range of biological applications, underlining the importance of structural diversity in the development of new therapeutic agents (Ibrahim, 2011).

Optoelectronic Applications

  • Quinazoline Derivatives for Electronic Devices: Beyond their biomedical significance, quinazoline derivatives have also found applications in electronic devices. Research on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has expanded, demonstrating the potential of these compounds in the creation of novel optoelectronic materials (Lipunova et al., 2018).

Anticorrosive Materials

  • Quinoline Derivatives as Anticorrosive Agents: Quinoline and its derivatives have been recognized for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting metals against corrosion, highlighting an industrial application of these compounds (Verma et al., 2020).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-23-24-20(27-13)22-19(25)15-7-10-17(11-8-15)26-12-16-9-6-14-4-2-3-5-18(14)21-16/h2-11H,12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNJVPQQDVQRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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